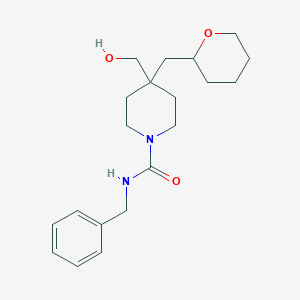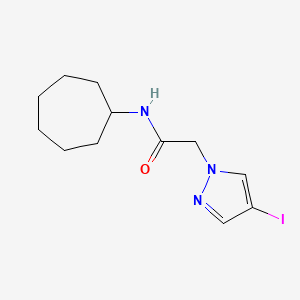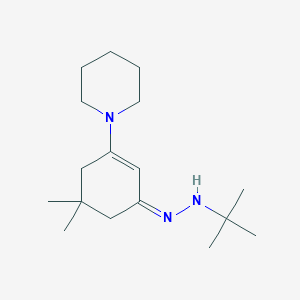
ethyl 1-(1-cyclohexen-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(1-cyclohexen-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as UMB 425, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of piperidine carboxylates and has been found to have an inhibitory effect on the enzyme monoacylglycerol lipase (MAGL).
Mechanism of Action
Ethyl 1-(1-cyclohexen-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate 425 exerts its pharmacological effects by inhibiting the enzyme MAGL, which is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol. By inhibiting MAGL, this compound 425 increases the levels of 2-AG, which activates the cannabinoid receptor CB1 and CB2. The activation of these receptors leads to a reduction in pain, inflammation, and tumor growth.
Biochemical and Physiological Effects:
This compound 425 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound 425 also reduces the levels of prostaglandin E2 (PGE2), which is a key mediator of pain and inflammation. In cancer cell lines, this compound 425 has been found to induce apoptosis and reduce cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl 1-(1-cyclohexen-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate 425 is its specificity for MAGL. It does not affect other enzymes involved in the metabolism of endocannabinoids, which reduces the risk of off-target effects. However, this compound 425 has a short half-life, which limits its use in in vivo experiments. It also has poor solubility in water, which makes it difficult to administer.
Future Directions
The potential therapeutic applications of ethyl 1-(1-cyclohexen-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate 425 are still being explored, and there are several future directions for research. One area of interest is the use of this compound 425 in combination with other drugs to enhance its pharmacological effects. Another area of research is the development of more potent and selective MAGL inhibitors. The use of this compound 425 in animal models of cancer and inflammation is also an area of future research. Overall, this compound 425 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Synthesis Methods
The synthesis of ethyl 1-(1-cyclohexen-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate 425 involves the reaction of cyclohexenyl acetic acid with 3-methoxybenzylamine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with piperidine-3-carboxylic acid ethyl ester in the presence of 1,3-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain this compound 425. The yield of the final product is around 50%.
Scientific Research Applications
Ethyl 1-(1-cyclohexen-1-ylacetyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate 425 has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, and cancer. The inhibitory effect of this compound 425 on MAGL has been found to reduce the levels of endocannabinoids, which are known to play a crucial role in pain and inflammation. This compound 425 has also been found to have anti-tumor effects in various cancer cell lines, including breast, prostate, and pancreatic cancer.
properties
IUPAC Name |
ethyl 1-[2-(cyclohexen-1-yl)acetyl]-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-3-29-23(27)24(17-20-11-7-12-21(15-20)28-2)13-8-14-25(18-24)22(26)16-19-9-5-4-6-10-19/h7,9,11-12,15H,3-6,8,10,13-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRNXOPPLGDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CC2=CCCCC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023295.png)
![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)


![9-(1-methyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6023321.png)
![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)

![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)
![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)
![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)